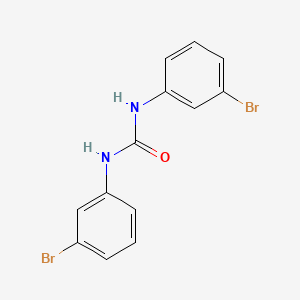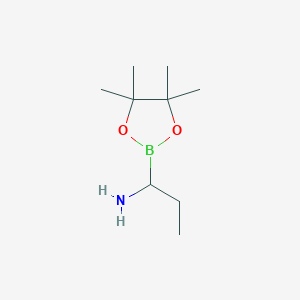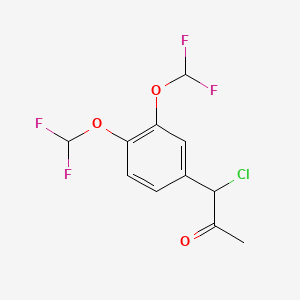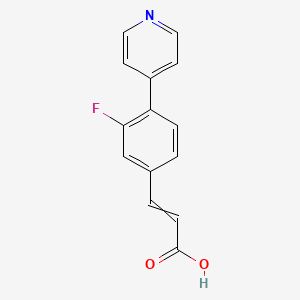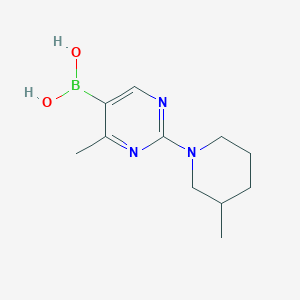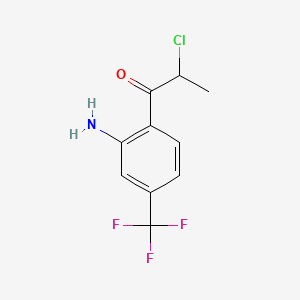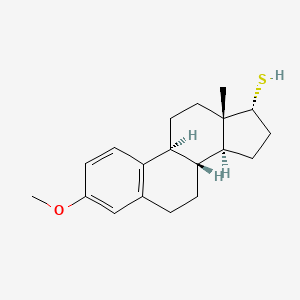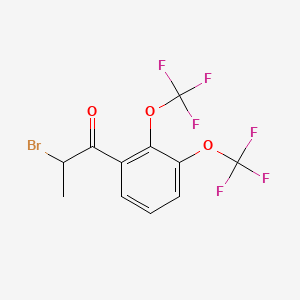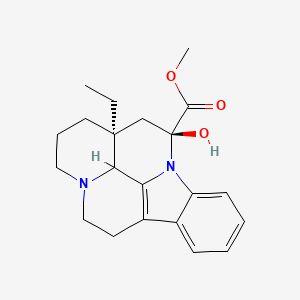![molecular formula C10H24Cl2N2O B14074934 1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B14074934.png)
1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride is a chemical compound with the empirical formula C10H24Cl2N2O and a molecular weight of 259.22 . This compound is known for its unique structure, which includes a pyrrolidine ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride involves several stepsThe reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Analyse Des Réactions Chimiques
1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and applications.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It finds applications in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride stands out due to its unique structure and properties. Similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and overall structure.
Methylamino compounds: These compounds contain the methylamino group but may have different core structures.
Propriétés
Formule moléculaire |
C10H24Cl2N2O |
|---|---|
Poids moléculaire |
259.21 g/mol |
Nom IUPAC |
1-[3-methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-8(2)10(11-3)7-12-5-4-9(13)6-12;;/h8-11,13H,4-7H2,1-3H3;2*1H |
Clé InChI |
SGQCMMXWOFMOCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CN1CCC(C1)O)NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





